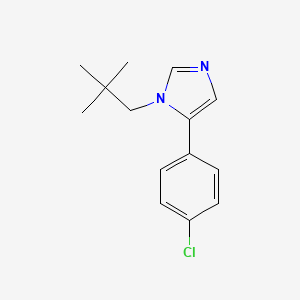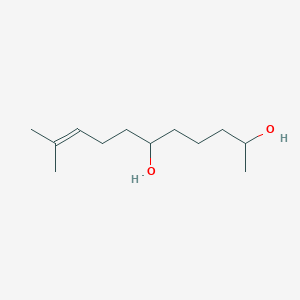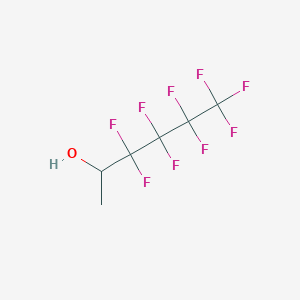![molecular formula C15H18O3 B14294208 3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde CAS No. 127462-79-7](/img/structure/B14294208.png)
3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde is an organic compound with a complex structure that includes a cyclohexene ring, a benzaldehyde moiety, and hydroxyl and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with benzaldehyde derivatives under specific conditions to form the desired product. The reaction typically requires a catalyst, such as a Lewis acid, and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: An enone with similar structural features but lacking the benzaldehyde moiety.
Benzaldehyde: A simpler aromatic aldehyde without the cyclohexene ring.
Methoxybenzaldehyde: Similar to benzaldehyde but with a methoxy group attached to the aromatic ring.
Uniqueness
3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde is unique due to its combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
127462-79-7 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
3-(cyclohexen-1-ylmethyl)-2-hydroxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C15H18O3/c1-18-14-8-7-12(10-16)15(17)13(14)9-11-5-3-2-4-6-11/h5,7-8,10,17H,2-4,6,9H2,1H3 |
Clé InChI |
LSGQVLGJHQRGAS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C=O)O)CC2=CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-](/img/structure/B14294129.png)







![1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B14294193.png)
![8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14294201.png)
![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)


![({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid](/img/structure/B14294223.png)
